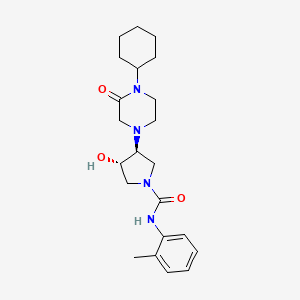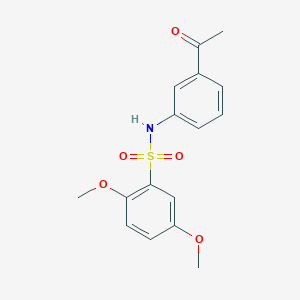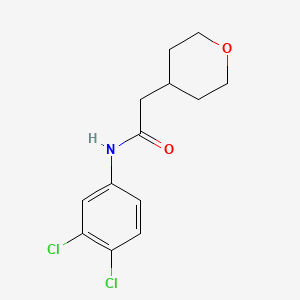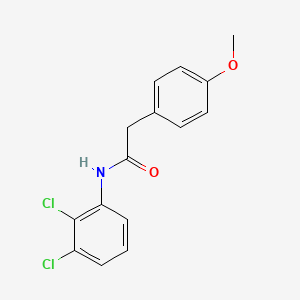
(3S*,4S*)-3-(4-cyclohexyl-3-oxo-1-piperazinyl)-4-hydroxy-N-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cyclopentane and pyrrolidine derivatives, which share structural motifs with the compound , often involves cycloaddition reactions followed by reductive processes to introduce specific functional groups. For instance, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, potential Substance P antagonists, has been accomplished through the cycloaddition of 5-chloro-6-methyl-3-phenyl-2H-1,4-oxazin-2-one with cyclopentene and 3-pyrroline derivatives, respectively (Wu et al., 2000).
Molecular Structure Analysis
The molecular structure of related compounds shows a complex arrangement of rings and substituents, which are critical for their biological activity. The conformational preferences of substituents in cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines have been studied, revealing the axial-equatorial positioning of these groups influences their pharmacological properties (Wu et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds typically leverage the nucleophilic sites for modifications. For example, the synthesis of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a molecule with a structure similar to the target compound, involves electrophilic fluorination and palladium-catalyzed reactions (Eskola et al., 2002).
Propriétés
IUPAC Name |
(3S,4S)-3-(4-cyclohexyl-3-oxopiperazin-1-yl)-4-hydroxy-N-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3/c1-16-7-5-6-10-18(16)23-22(29)25-13-19(20(27)14-25)24-11-12-26(21(28)15-24)17-8-3-2-4-9-17/h5-7,10,17,19-20,27H,2-4,8-9,11-15H2,1H3,(H,23,29)/t19-,20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYBVHRAEVTIJI-PMACEKPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CC(C(C2)O)N3CCN(C(=O)C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)N2C[C@@H]([C@H](C2)O)N3CCN(C(=O)C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5651942.png)
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5651952.png)
![8-(2-{[2-(4-fluorophenyl)ethyl]amino}-2-oxoethyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5651954.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)sulfonyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5651970.png)
![3-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-indole](/img/structure/B5651990.png)
![2-{[3-(aminomethyl)-1-pyrrolidinyl]methyl}-6,8-dimethyl-4-quinolinol dihydrochloride](/img/structure/B5651992.png)

![4-hydroxy-2-[rel-(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-ylmethyl]-6-quinolinecarboxamide dihydrochloride](/img/structure/B5652005.png)

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5652016.png)
![3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-phenylpiperidine](/img/structure/B5652028.png)
![1-{2-[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5652037.png)
![3-cyclobutyl-5-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}-1H-1,2,4-triazole](/img/structure/B5652039.png)
